4-Desmethoxy-4-ethoxy trimethoprim

Description

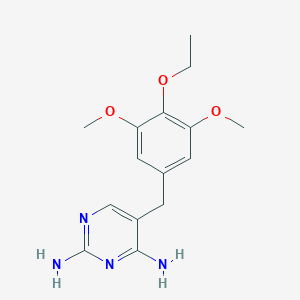

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-4-22-13-11(20-2)6-9(7-12(13)21-3)5-10-8-18-15(17)19-14(10)16/h6-8H,4-5H2,1-3H3,(H4,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUQANDETYXOIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30877863 | |

| Record name | 4-O-Desmethyl 4-O-Ethyl Trimethoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78025-68-0 | |

| Record name | 4-Desmethoxy-4-ethoxy trimethoprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078025680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Desmethyl 4-O-Ethyl Trimethoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DESMETHOXY-4-ETHOXY TRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29X0GX73RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Impurity Generation in Trimethoprim Production

Elucidation of Trimethoprim (B1683648) Synthesis Pathways and Potential Side Reactions

The production of trimethoprim can be achieved through various synthetic routes, often starting from 3,4,5-trimethoxybenzaldehyde (B134019). chemicalbook.com These pathways, while efficient, can be prone to side reactions that lead to the generation of impurities.

Chemical Transformations Leading to 4-Desmethoxy-4-ethoxy Trimethoprim Formation

The formation of 4-Desmethoxy-4-ethoxy trimethoprim is a prime example of an impurity arising from a side reaction during synthesis. One documented pathway involves the demethylation of the 4-position methoxy (B1213986) group of an intermediate, followed by ethoxylation. This can occur when treating 3,4,5-trimethoxybenzaldehyde with ethanethiol (B150549) and aluminum chloride, which selectively demethylates the 4-position. The subsequent reaction with ethyl bromide and potassium carbonate leads to the formation of a 3-ethoxy-4,5-dimethoxybenzaldehyde intermediate.

This ethoxylated intermediate can then proceed through the remaining steps of the trimethoprim synthesis, ultimately resulting in the formation of 4-Desmethoxy-4-ethoxy trimethoprim. Another potential route involves the direct alkylation of a late-stage intermediate, 2,4-Diamino-5-(3,5-dimethoxy-4-hydroxyphenyl)pyrimidine, with an ethylating agent.

| Synthetic Route to 4-Desmethoxy-4-ethoxy trimethoprim | Key Reactants | Key Intermediates |

| Demethylation-Ethoxylation of Starting Material | 3,4,5-trimethoxybenzaldehyde, ethanethiol, aluminum chloride, ethyl bromide, potassium carbonate | 3-Ethoxy-4,5-dimethoxybenzaldehyde |

| Direct Alkylation of Late-Stage Intermediate | 2,4-Diamino-5-(3,5-dimethoxy-4-hydroxyphenyl)pyrimidine, ethyl iodide, potassium carbonate | - |

Mechanistic Postulation of Impurity Genesis during Synthesis

The genesis of 4-Desmethoxy-4-ethoxy trimethoprim is rooted in the reactivity of the methoxy groups on the benzene (B151609) ring of the starting material or key intermediates. The 4-position methoxy group is susceptible to nucleophilic attack, particularly under acidic or Lewis acidic conditions, leading to its cleavage (demethylation). The resulting hydroxyl group is then available for subsequent etherification.

In the presence of ethanol (B145695), which can be a solvent or a reactant, or other ethylating agents, the hydroxyl group can be converted to an ethoxy group. This transformation, if it occurs at any stage before the final cyclization to form the pyrimidine (B1678525) ring, will inevitably lead to the incorporation of the 4-ethoxy moiety into the final trimethoprim analogue. The specific conditions of the reaction, such as temperature, pH, and the presence of certain reagents, can influence the likelihood and extent of this side reaction.

Methodologies for Impurity Profiling and Control in Pharmaceutical Synthesis Research

The control of impurities like 4-Desmethoxy-4-ethoxy trimethoprim is a critical aspect of pharmaceutical development and manufacturing. ontosight.ai Regulatory bodies have stringent requirements for the identification, quantification, and control of such impurities to ensure the safety and efficacy of the final drug product.

Analytical Techniques for Isolation and Characterization of Synthesis By-products

A variety of analytical techniques are employed to detect, isolate, and characterize impurities in trimethoprim. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of trimethoprim and its related substances. ontosight.ainih.gov Reversed-phase HPLC methods, often using a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724), are commonly used. nih.govscispace.com

For the definitive identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. ontosight.ai LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the determination of the molecular weight and fragmentation pattern of the impurity, which aids in its structural elucidation. Other techniques such as spectrophotometry have also been reported for the analysis of trimethoprim. scispace.comresearchgate.net

| Analytical Technique | Application in Impurity Profiling | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of trimethoprim and its impurities. ontosight.ainih.gov | Column: C18; Mobile Phase: Acetonitrile/buffer; Detection: UV. nih.govscispace.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities. ontosight.ai | Provides molecular weight and fragmentation data. |

| Spectrophotometry | Quantification of trimethoprim. scispace.comresearchgate.net | Measures absorbance at specific wavelengths. |

Strategies for Minimizing 4-Desmethoxy-4-ethoxy Trimethoprim Formation in Research Synthesis

Minimizing the formation of 4-Desmethoxy-4-ethoxy trimethoprim during synthesis requires careful control of reaction conditions and purification strategies.

Process Optimization:

Reagent Selection: Avoiding the use of ethanol as a solvent in steps where demethylation is possible can prevent the ethoxylation side reaction.

Temperature Control: Maintaining optimal reaction temperatures can minimize the rate of undesired side reactions.

pH Control: Careful control of the reaction mixture's pH can suppress the acid-catalyzed demethylation of the methoxy group.

Purification Techniques:

Crystallization: Recrystallization of the final product or key intermediates can be an effective method for removing impurities, provided there is a significant difference in solubility between the desired compound and the impurity.

Chromatography: Column chromatography is a powerful purification technique that can separate compounds based on their differential adsorption to a stationary phase. clockss.org This method can be employed to remove 4-Desmethoxy-4-ethoxy trimethoprim from the desired product.

By implementing these strategies, the level of 4-Desmethoxy-4-ethoxy trimethoprim in the final trimethoprim active pharmaceutical ingredient can be effectively controlled, ensuring compliance with regulatory standards and the production of a high-quality medication.

Molecular Biochemistry and Dihydrofolate Reductase Dhfr Interaction Studies

Enzymatic Inhibition Studies of 4-Desmethoxy-4-ethoxy Trimethoprim (B1683648) on DHFR

Comparative Analysis of DHFR Binding Affinity with Trimethoprim and Other Analogues

The binding affinity of trimethoprim (TMP) and its analogues to dihydrofolate reductase (DHFR) is a critical determinant of their antibacterial efficacy. The interaction is largely driven by the 2,4-diaminopyrimidine (B92962) group of the inhibitor, which forms hydrogen bonds with key residues in the active site of the enzyme. nih.gov

Studies on various TMP analogues have shown that modifications to the trimethoxybenzyl moiety can significantly influence binding affinity. For instance, the introduction of an amide bond in some TMP analogues has been shown to increase their affinity for human DHFR (hDHFR) compared to the parent compound. nih.govmdpi.com Similarly, certain analogues with a 4-benzyloxy substitution have demonstrated potent antimalarial and antibacterial activities, forming strong hydrogen bond interactions within the enzyme's active site. nih.gov

The compound 4'-desmethyltrimethoprim (4'-DTMP), a related analogue, has shown comparable efficacy to TMP against wild-type E. coli but exhibits significantly enhanced activity against the common TMP-resistant L28R mutant of DHFR. nih.gov This highlights how subtle structural changes can overcome specific resistance mechanisms. In contrast, other modifications, such as those involving 3',5'-dimethoxy- or 3'-methoxybenzene substitutions, have resulted in significantly lower activity compared to analogues with the original 3',4',5'-trimethoxybenzene structure. mdpi.com

The table below presents a comparative view of the inhibitory activities of various trimethoprim analogues against DHFR.

| Compound/Analogue | Target Organism/Enzyme | IC50 (µM) | Key Findings |

| Trimethoprim (TMP) | Human DHFR | 55.26 | Standard reference compound. nih.gov |

| Methotrexate (B535133) (MTX) | Human DHFR | 0.08 | Potent reference inhibitor. nih.gov |

| Analogue 2 (with amide bond) | Human DHFR | 0.99 | More active than TMP. nih.gov |

| Analogue 3 (with amide bond) | Human DHFR | 0.72 | Most active among a tested series. nih.gov |

| 4'-Desmethyltrimethoprim (4'-DTMP) | E. coli DHFR (L28R mutant) | - | 30-90 fold enhanced activity vs. TMP. nih.gov |

This table is interactive. Click on the headers to sort the data.

Investigation of Inhibitory Kinetics (e.g., Ki, IC50) against Bacterial DHFR Isoforms

The inhibitory kinetics of trimethoprim (TMP) and its derivatives against various bacterial dihydrofolate reductase (DHFR) isoforms are crucial for understanding their spectrum of activity and potential for overcoming resistance. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify the potency of these inhibitors.

For wild-type bacterial DHFR, TMP generally exhibits potent inhibition. However, the emergence of resistance, often through mutations in the dfr gene, can dramatically decrease its efficacy. For example, the DfrG isoform confers a high level of resistance to TMP, with a Ki value of 31,000 nM, representing a more than 11,400-fold loss of affinity compared to the susceptible DfrB isoform. nih.gov Similarly, DfrA and DfrK isoforms also show significant resistance with Ki values of 820 nM and 4,260 nM, respectively. nih.gov

In contrast, some TMP analogues have been developed to overcome this resistance. For instance, 4'-desmethyltrimethoprim (4'-DTMP) shows comparable Ki values to TMP against wild-type DHFR but has significantly increased efficacy against the L28R mutant, a common resistance-conferring mutation in E. coli. nih.gov This enhanced activity is not due to differences in cellular efflux but to a better binding affinity to the mutated enzyme. nih.gov

The table below summarizes the inhibitory kinetics of trimethoprim and a related analogue against different DHFR isoforms.

| Inhibitor | DHFR Isoform | Ki (nM) | IC50 (µM) | Fold Change in Resistance (vs. DfrB) |

| Trimethoprim | DfrB (Wild-type) | ~2.7 | - | - |

| Trimethoprim | DfrG | 31,000 | >1000 µg/mL (MIC) | >11,400 |

| Trimethoprim | DfrA | 820 | 250 µg/mL (MIC) | ~300 |

| Trimethoprim | DfrK | 4,260 | >1000 µg/mL (MIC) | ~1578 |

| 4'-Desmethyltrimethoprim | DHFR WT (E. coli) | Comparable to TMP | Indistinguishable from TMP | - |

| 4'-Desmethyltrimethoprim | DHFR L28R (E. coli) | - | 30-90 fold lower than TMP | - |

This table is interactive. Click on the headers to sort the data. Ki and IC50 values are sourced from multiple studies and may have been determined under different experimental conditions. nih.govnih.gov

Structural Biology Approaches to Elucidate Compound-Enzyme Interactions

Computational Docking and Molecular Dynamics Simulations of 4-Desmethoxy-4-ethoxy Trimethoprim with DHFR

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between inhibitors and dihydrofolate reductase (DHFR). These approaches provide insights into the binding modes, affinities, and the dynamic behavior of the complex at an atomic level.

Molecular docking studies on trimethoprim (TMP) analogues have revealed that the binding affinity is influenced by the specific interactions formed with the enzyme's active site residues. For instance, the introduction of an amide bond into TMP analogues has been shown to increase their affinity for human DHFR (hDHFR) compared to the unmodified TMP. nih.govmdpi.com These analogues form hydrogen bonds with key residues such as Ala-9, Thr-56, and Tyr-121. nih.gov In some cases, π-π interactions with residues like Phe-34 are also observed. mdpi.com

Molecular dynamics simulations provide further details on the stability of the ligand-enzyme complex. Studies on TMP derivatives have shown that the most potent inhibitors tend to stabilize the hDHFR structure, as indicated by lower Root Mean Square Deviation (RMSD) values during the simulation. mdpi.com These simulations have also highlighted the importance of interactions with catalytically important residues like Glu-30. mdpi.com For example, MD simulations of wild-type DHFR with the inhibitor methotrexate (MTX) show a preference for the active site, while mutations like F31V or modifications to the inhibitor can lead to binding at secondary sites on the protein surface. biorxiv.orgbiorxiv.org

The table below summarizes the results from computational studies on various trimethoprim analogues.

| Compound/Analogue | Computational Method | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Key Findings |

| Trimethoprim (TMP) | Molecular Docking | - | Higher than analogues | Lower affinity than modified analogues. nih.gov |

| Methotrexate (MTX) | Molecular Docking | Ile-7, Glu-30, Gln-35, Asn-64, Arg-70, Val-115, Phe-34 (π-π) | -9.5 | Forms multiple hydrogen bonds and π-π interactions. nih.gov |

| Analogue 2 (with amide bond) | Molecular Docking | Ala-9, Thr-56, Tyr-121, Asp-145, Thr-146 | -8.3 | Lower binding energy indicates higher affinity. nih.gov |

| Derivative 13 | Molecular Dynamics | Glu-30 | - | Stabilizes the hDHFR structure. mdpi.com |

This table is interactive. Click on the headers to sort the data.

Potential for Crystallographic Studies of Compound-DHFR Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. Such studies have been instrumental in elucidating the binding modes of various inhibitors to dihydrofolate reductase (DHFR), including trimethoprim (TMP) and methotrexate. nih.gov

Crystallographic analysis of human DHFR (hDHFR) has revealed that the binding of inhibitors can induce conformational changes in the enzyme. nih.gov For instance, the pteridine (B1203161) ring of folate and methotrexate, a potent inhibitor, adopt different orientations within the active site. nih.gov

Furthermore, crystallographic studies on mutant forms of DHFR have provided insights into the mechanisms of drug resistance. In a study of hDHFR mutants designed to mimic the enzyme from Pneumocystis jirovecii, crystallographic analysis unexpectedly revealed a second binding site for TMP in a subpocket near the primary active site. nih.gov This second molecule's trimethoxyphenyl ring was found to interact with the mutated residue Phe64. nih.gov

The potential for crystallographic studies of 4-Desmethoxy-4-ethoxy trimethoprim in complex with DHFR is high. Such studies would provide precise structural information on how the ethoxy modification influences the binding orientation and interactions within the active site. This data would be invaluable for the rational design of new, more potent, and selective DHFR inhibitors.

Impact on Folate Metabolism Pathway within Model Organisms

The inhibition of dihydrofolate reductase (DHFR) by compounds such as 4-Desmethoxy-4-ethoxy trimethoprim has a direct and significant impact on the folate metabolism pathway. This pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and proteins. tennessee.edunih.gov

By blocking the conversion of dihydrofolate (DHF) to its active form, tetrahydrofolate (THF), DHFR inhibitors cause a depletion of the intracellular pool of reduced folates. mdpi.com This disruption leads to an imbalance in the biosynthetic pathways that rely on THF as a one-carbon donor. nih.gov Consequently, DNA replication is hindered, and cell growth is arrested, ultimately leading to cell death in susceptible organisms. nih.gov

In humans, the administration of trimethoprim has been shown to significantly lower serum folate levels. enghusen.dknih.gov A randomized, double-blind, placebo-controlled trial demonstrated that a 7-day course of trimethoprim led to a mean decrease in serum folate of 1.95 nmol/L, and the proportion of folate-deficient participants increased significantly. enghusen.dknih.gov This highlights the systemic effect of DHFR inhibition on folate homeostasis.

The selective inhibition of bacterial DHFR over the human enzyme is a cornerstone of the therapeutic success of trimethoprim and its analogues. patsnap.com This selectivity ensures that the folate metabolism in the host is minimally affected while effectively targeting the pathogen. patsnap.com

Structure Activity Relationship Sar Investigations of Trimethoprim Analogues

Positional Modifications on the Trimethoprim (B1683648) Core Structure and their Influence on DHFR Inhibition

The exploration of the structure-activity relationships (SAR) of trimethoprim (TMP) analogues has been a fertile ground for the development of novel dihydrofolate reductase (DHFR) inhibitors. nih.govnih.gov Scientists have systematically modified the core structure of TMP to understand how these changes affect its ability to inhibit DHFR, a crucial enzyme in the folate metabolic pathway. nih.govresearchgate.net

One key area of investigation has been the modification of the benzyl (B1604629) portion of the TMP molecule. For instance, demethylation of the methoxy (B1213986) group at the 4-position has been shown to result in activity comparable to the parent TMP. nih.gov Further modifications at this position, such as the introduction of benzyloxy groups, have led to derivatives with excellent in vitro antibacterial properties against both S. aureus and E. coli strains. nih.gov Specifically, benzyloxy derivatives have demonstrated significant activity, highlighting the importance of this substitution for enhanced antibacterial efficacy. nih.gov

The 2,4-diaminopyrimidine (B92962) moiety is another critical component for DHFR inhibition, as it forms key hydrogen bonds with essential amino acid residues within the enzyme's active site, such as Asp27, Ile5, and Phe92. ekb.eg Modifications to this ring can significantly impact binding affinity.

Furthermore, the introduction of different linkers between the pyrimidine (B1678525) and benzene (B151609) rings has been explored. The addition of an amide bond, for example, has been shown to increase the affinity of TMP analogs for human DHFR. nih.govmdpi.com Molecular docking studies have revealed that while the unmodified TMP has a certain binding energy, the introduction of an amide bond can lower this energy, indicating a stronger interaction with the enzyme. nih.gov

Role of the Ethoxy Group at the 4-Position on Biological Activity and Selectivity

The substitution of the 4-methoxy group of trimethoprim with a 4-ethoxy group, yielding 4-Desmethoxy-4-ethoxy trimethoprim, has been a strategic modification to probe the steric and electronic requirements of the DHFR binding pocket. This seemingly minor change can have a significant impact on the compound's biological activity and its selectivity for bacterial versus mammalian DHFR.

The primary mechanism of action for 4-Desmethoxy-4-ethoxy trimethoprim is the inhibition of the bacterial enzyme dihydrofolate reductase (DHFR). By blocking this enzyme, the compound halts the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleic acids and proteins in bacteria. This disruption of the folate pathway ultimately leads to the cessation of bacterial growth and cell death.

The selectivity of DHFR inhibitors for the bacterial enzyme over the human counterpart is a cornerstone of their therapeutic success. This selectivity is attributed to structural differences between the bacterial and mammalian enzymes. The ethoxy group, being slightly bulkier than the methoxy group, can influence how the inhibitor fits into the active site of different DHFR enzymes. This can potentially lead to enhanced selectivity by favoring binding to the bacterial enzyme's active site, which may have a slightly different conformation or flexibility compared to the human DHFR active site.

Design and Synthesis of Novel Trimethoprim Analogues Based on 4-Desmethoxy-4-ethoxy Trimethoprim Scaffold

The 4-Desmethoxy-4-ethoxy trimethoprim scaffold serves as a valuable starting point for the design and synthesis of new and improved trimethoprim analogues. researchgate.netnih.gov This process is guided by principles of rational drug design and involves exploring the effects of various substituents on the molecule's activity. researchgate.netnih.gov

Rational Drug Design Principles for Modified Antifolates

Rational drug design for modified antifolates, including those derived from the 4-Desmethoxy-4-ethoxy trimethoprim scaffold, leverages a deep understanding of the target enzyme, DHFR. researchgate.netnih.govnih.gov The primary goal is to create molecules with high affinity and selectivity for the bacterial enzyme while minimizing interaction with the human enzyme.

Key principles include:

Structure-Based Design: Utilizing the known three-dimensional structures of bacterial and human DHFR allows for the design of inhibitors that fit optimally into the active site of the bacterial enzyme. nih.gov This approach helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that can be exploited to enhance binding affinity.

Exploiting Enzyme Differences: The design process focuses on capitalizing on the structural differences between bacterial and human DHFR to achieve selectivity.

Overcoming Resistance: A significant challenge in antibiotic development is the emergence of drug resistance. nih.gov Rational design aims to create analogues that are effective against resistant strains, which often have mutations in the DHFR enzyme. nih.gov For example, the L28R mutation in E. coli DHFR confers resistance to trimethoprim. nih.gov Designing molecules that can effectively inhibit these mutant enzymes is a key objective. nih.gov

The synthesis of these novel analogues often involves multi-step chemical processes to introduce the desired modifications to the 4-Desmethoxy-4-ethoxy trimethoprim core structure. mdpi.comnih.gov

Exploration of Substituent Effects on DHFR Affinity and Antimicrobial Activity

Systematic exploration of substituent effects on the 4-Desmethoxy-4-ethoxy trimethoprim scaffold is crucial for optimizing its biological activity. This involves introducing various chemical groups at different positions on the molecule and evaluating their impact on DHFR inhibition and antimicrobial efficacy.

For instance, studies on other trimethoprim analogues have shown that the nature of substituents on the benzyl ring significantly affects their inhibitory activity against human DHFR. nih.gov The introduction of different functional groups can alter the molecule's polarity, flexibility, and hydrogen-bonding capabilities, all of which are critical for its interaction with the DHFR active site. nih.gov

Below is a table summarizing the inhibitory activity of various trimethoprim analogues against different DHFR enzymes, illustrating the impact of structural modifications.

| Compound | Target DHFR | IC50 (µM) | Fold change vs. TMP | Reference |

| Trimethoprim | E. coli | 0.005 | 1 | nih.gov |

| 4'-Desmethyltrimethoprim | E. coli (L28R mutant) | - | 30-90 fold enhanced activity vs TMP | nih.gov |

| Iclaprim (B1674355) | S. aureus (DfrB) | 1.7 | - | nih.gov |

| Iclaprim | S. aureus (DfrG) | 1350 | 774-fold loss vs DfrB | nih.gov |

| Iclaprim | S. aureus (DfrK) | 221 | - | nih.gov |

| Iclaprim | S. aureus (DfrA) | 90 | - | nih.gov |

| Methotrexate (B535133) | S. aureus (DfrB) | 0.00071 | - | nih.gov |

| Methotrexate | S. aureus (DfrG) | 0.0018 | - | nih.gov |

| Methotrexate | S. aureus (DfrK) | 0.00247 | - | nih.gov |

| Methotrexate | S. aureus (DfrA) | 0.00038 | - | nih.gov |

The data clearly indicates that while some modifications can drastically reduce efficacy against resistant strains (e.g., iclaprim against DfrG), other compounds like methotrexate maintain high potency across different resistant enzymes. nih.gov This underscores the importance of strategic design to combat antibiotic resistance.

Mechanisms of Antimicrobial Resistance and Strategies for Overcoming Resistance

Bacterial Resistance Mechanisms to Trimethoprim (B1683648) and Folate Antagonists

Resistance to trimethoprim can be intrinsic, as seen in species like Pseudomonas aeruginosa, or acquired through genetic mutations or the acquisition of mobile genetic elements. guidechem.comresearchgate.net The primary mechanisms of acquired resistance involve alterations in the drug's target enzyme, dihydrofolate reductase (DHFR), and the active removal of the drug from the bacterial cell via efflux pumps.

The most common form of high-level trimethoprim resistance stems from modifications to the dihydrofolate reductase (DHFR) enzyme, the primary target of the drug. guidechem.com These modifications can occur through several mechanisms:

DHFR Mutations: Spontaneous mutations in the chromosomal folA gene, which encodes for DHFR, can lead to amino acid substitutions in the enzyme's active site. ontosight.ailgcstandards.com These changes can reduce the binding affinity of trimethoprim to the enzyme, thereby diminishing its inhibitory effect. For instance, a single amino acid substitution, such as I100-L in Streptococcus pneumoniae DHFR, has been shown to confer a 50-fold increase in the inhibitory concentration of trimethoprim. ontosight.ai Similarly, mutations like P21L and W30R in Escherichia coli DHFR also contribute to resistance. While specific studies on the interaction between 4-Desmethoxy-4-ethoxy trimethoprim and mutated DHFR variants are not extensively available, research on other trimethoprim analogues, such as 4'-desmethyltrimethoprim, has shown that modifications to the trimethoprim structure can sometimes enhance activity against resistant DHFR variants.

Overproduction of DHFR: Bacteria can also develop resistance by significantly increasing the production of their native DHFR enzyme. This overproduction, often resulting from mutations in the promoter region of the folA gene, leads to an abundance of the target enzyme, effectively titrating out the inhibitor. Even if the drug inhibits a portion of the DHFR molecules, enough functional enzyme remains to carry out the essential metabolic processes for bacterial survival.

Acquisition of Resistant DHFR Genes: A clinically significant mechanism of resistance is the acquisition of mobile genetic elements, such as plasmids and transposons, that carry genes (dfr genes) encoding for trimethoprim-resistant DHFR variants. These acquired enzymes are structurally different from the host's chromosomal DHFR and exhibit a much lower affinity for trimethoprim, rendering the drug ineffective even at high concentrations. Over 30 different dfr genes have been identified, contributing to the widespread dissemination of trimethoprim resistance.

The following table summarizes key mutations in the folA gene and their impact on trimethoprim resistance.

| Organism | DHFR Mutation | Consequence |

| Streptococcus pneumoniae | I100-L | 50-fold increase in trimethoprim inhibitory concentration. ontosight.ai |

| Streptococcus pneumoniae | Multiple mutations (e.g., Glu20-Asp, Pro70-Ser) | High-level resistance. |

| Escherichia coli | P21L, W30R | Modulates resistance. |

| Escherichia coli | L28R | Common resistance-conferring mutation. |

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target in sufficient quantities to exert an inhibitory effect. ontosight.ai

Several families of efflux pumps contribute to antimicrobial resistance in both Gram-positive and Gram-negative bacteria. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli and the MexAB-OprM system in P. aeruginosa, are major contributors to intrinsic and acquired resistance to multiple drugs, including trimethoprim. Overexpression of these pumps, often due to mutations in their regulatory genes, can lead to clinically significant levels of resistance.

The role of efflux pumps in resistance can be demonstrated by the use of efflux pump inhibitors (EPIs). For example, the addition of an EPI like phenylalanine-arginyl-β-naphthylamide (PAβN) has been shown to lower the minimum inhibitory concentrations (MICs) of trimethoprim and its analogues against resistant strains, confirming the involvement of efflux in the resistance phenotype. While direct studies on the susceptibility of 4-Desmethoxy-4-ethoxy trimethoprim to specific bacterial efflux pumps are limited, its structural similarity to trimethoprim suggests it may also be a substrate for these pumps.

| Efflux Pump System | Organism(s) | Substrates |

| AcrAB-TolC | Escherichia coli, Salmonella enterica | Tetracyclines, chloramphenicol, fluoroquinolones, trimethoprim. researchgate.net |

| MexAB-OprM | Pseudomonas aeruginosa | Trimethoprim, sulfamethoxazole (B1682508), tetracycline, chloramphenicol. |

| SmeDEF | Stenotrophomonas maltophilia | Trimethoprim, sulfamethoxazole, quinolones. |

| AdeABC | Acinetobacter baumannii | Aminoglycosides, fluoroquinolones, tigecycline. |

Research into Analogue Efficacy Against Resistant Strains

The development of trimethoprim analogues is a key strategy to combat resistance. By modifying the chemical structure of the parent compound, researchers aim to create new molecules that can either evade existing resistance mechanisms or exhibit enhanced activity. For 4-Desmethoxy-4-ethoxy trimethoprim , its modification at the 4-position of the benzyl (B1604629) ring may alter its binding affinity for DHFR, potentially allowing it to inhibit trimethoprim-resistant variants of the enzyme more effectively.

While specific data on the efficacy of 4-Desmethoxy-4-ethoxy trimethoprim against a wide range of resistant strains is not extensively documented in peer-reviewed literature, general findings on this compound indicate it shows significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Furthermore, it has been noted for its potential application in preventing biofilm formation, a common characteristic of drug-resistant infections.

Research on other trimethoprim analogues has demonstrated the potential of this approach. For example, the synthesis of derivatives with different substituents on the benzyl ring has led to compounds with improved antibacterial activity compared to trimethoprim. Some new analogues have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.

Combinatorial Approaches with Other Antimicrobial Agents to Combat Resistance

Combining antimicrobial agents is a well-established strategy to enhance efficacy, broaden the spectrum of activity, and reduce the development of resistance. The classic example is the combination of trimethoprim with sulfamethoxazole. These two drugs inhibit sequential steps in the bacterial folate biosynthesis pathway, leading to a synergistic bactericidal effect.

Emerging research suggests that 4-Desmethoxy-4-ethoxy trimethoprim also exhibits synergistic effects when combined with sulfamethoxazole, potentially improving treatment outcomes against resistant bacterial strains. This suggests that the ethoxy modification does not interfere with the synergistic mechanism.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

High-Performance Liquid Chromatography (HPLC) Methodologies for Quantitative Analysis in Research

High-Performance Liquid Chromatography (HPLC) is a primary technique for the detection and quantification of 4-Desmethoxy-4-ethoxy trimethoprim (B1683648). ontosight.ai It is frequently used in conjunction with mass spectrometry (LC-MS) for comprehensive analysis. ontosight.ai In pharmaceutical research and quality control, HPLC methods are essential for separating impurities like 4-Desmethoxy-4-ethoxy trimethoprim from the active pharmaceutical ingredient, allowing for accurate quantification. ontosight.ai

Research on trimethoprim and its analogs has led to the development of various HPLC methods, which are applicable for the analysis of its derivatives. These methods are typically designed for stability, precision, and accuracy in determining the concentration of the main compound and its related substances. For instance, methods have been developed for the simultaneous determination of trimethoprim and sulfamethoxazole (B1682508) in human plasma, demonstrating the technique's capability in complex biological matrices. researchgate.net The European Pharmacopoeia specifies limits for impurities in trimethoprim, making robust analytical procedures for compounds like 4-Desmethoxy-4-ethoxy trimethoprim a regulatory necessity. ontosight.ai

Below is a table summarizing typical HPLC conditions used in the analysis of trimethoprim and its related compounds, which can be adapted for 4-Desmethoxy-4-ethoxy trimethoprim.

Table 1: Examples of HPLC Methodologies for Trimethoprim and Related Compounds

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Shim-pack GIST® C18 (150 x 4.6 mm, 5 µm) | C18 (250mm x 4.6 mm, 5 µm) |

| Mobile Phase | Glacial acetic acid pH 2.5: methanol: acetonitrile (B52724) (70:25:5, v/v/v) | Not Specified |

| Flow Rate | 0.8 mL/min | 1 mL/min |

| Detection | PDA detector at λ=265 nm | UV detector |

| Retention Time (TMP) | 5 min | Not Specified |

| Quantitation Limit (TMP) | 10 ng/mL | Not Specified |

| Reference | researchgate.net | researchgate.net |

Mass Spectrometry (MS) Applications for Structural Elucidation and Impurity Identification in Complex Matrices

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of 4-Desmethoxy-4-ethoxy trimethoprim. ontosight.ai This technique is critical for confirming the molecular weight of the compound and for its structural elucidation. In the context of pharmaceutical development, LC-MS is employed to identify and quantify impurities, even at trace levels, within the drug substance and final product. ontosight.ai

The application of tandem mass spectrometry (MS/MS) further enhances the analytical capability, providing detailed structural information through fragmentation analysis. For example, a multirun analytical method using LC with positive electrospray tandem mass spectrometry has been validated for the trace determination of trimethoprim and other antibiotics in drinking water, showcasing the sensitivity and specificity of the technique. usgs.gov This level of sensitivity is crucial for identifying unknown impurities or degradation products in complex matrices. The chemical structures of novel trimethoprim analogs are routinely confirmed using LC-MS analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Molecular Structure Confirmation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous confirmation of the molecular structure of 4-Desmethoxy-4-ethoxy trimethoprim. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms within the molecule, allowing for precise structural assignment. mdpi.comresearchgate.net

For 4-Desmethoxy-4-ethoxy trimethoprim, ¹H NMR spectroscopy confirms the presence and connectivity of key structural features, such as the substitution of the para-methoxy group on the benzyl (B1604629) ring with an ethoxy group, which distinguishes it from trimethoprim. The specific chemical shifts and coupling constants observed in the NMR spectrum serve as a fingerprint for the molecule.

Table 2: ¹H NMR Spectroscopic Data for 4-Desmethoxy-4-ethoxy trimethoprim

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) |

|---|---|---|---|---|

| 6.52 | Singlet | 2H | Ar-H (Aromatic protons) | N/A |

| 4.02 | Quartet | 2H | OCH₂CH₃ | 7.0 Hz |

| 3.80 | Singlet | 6H | 3,5-OCH₃ (Methoxy protons) | N/A |

| 3.65 | Singlet | 2H | CH₂ (Benzyl bridge) | N/A |

| 1.35 | Triplet | 3H | OCH₂CH₃ | 7.0 Hz |

Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz Source:

This detailed spectroscopic data is invaluable for researchers in confirming the identity of synthesized reference standards and for identifying the compound as an impurity during drug manufacturing.

UV-Visible (UV-Vis) and Infrared (IR) Spectroscopy in Compound Characterization and Interaction Studies

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques used in the characterization of 4-Desmethoxy-4-ethoxy trimethoprim.

Infrared (IR) Spectroscopy is primarily used to confirm the presence of specific functional groups within the molecule. For 4-Desmethoxy-4-ethoxy trimethoprim, IR analysis would verify the presence of N-H bonds in the diamino-pyrimidine ring, C-H bonds of the aromatic and aliphatic parts, C=N and C=C bonds of the pyrimidine (B1678525) ring, and the characteristic C-O ether linkages of the methoxy (B1213986) and ethoxy groups. impactfactor.org

UV-Visible (UV-Vis) Spectroscopy is used for quantitative analysis and to study the electronic transitions within the molecule. The UV spectrum of trimethoprim and its analogs is characterized by specific absorption maxima. For trimethoprim itself, a maximum absorption band at approximately 284 nm has been used to monitor its degradation. researchgate.net The analysis of trimethoprim in combination with sulfamethoxazole often presents challenges due to overlapping spectral bands. sid.ir To overcome this, derivative spectrophotometry can be employed, which allows for the specific measurement of each component at wavelengths where the other's derivative spectrum crosses zero. nih.gov For instance, in one study, trimethoprim was quantified at 237.6 nm using the first-derivative spectrum. nih.gov These approaches can be readily applied to the quantitative analysis of 4-Desmethoxy-4-ethoxy trimethoprim in various solutions.

Future Research Directions and Academic Perspectives on 4 Desmethoxy 4 Ethoxy Trimethoprim

Development of 4-Desmethoxy-4-ethoxy Trimethoprim (B1683648) as a Research Tool or Lead Compound in Drug Discovery

4-Desmethoxy-4-ethoxy trimethoprim, also identified as 5-(4-Ethoxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine, is primarily recognized as an impurity in the synthesis of trimethoprim. ontosight.ai However, its structural similarity to trimethoprim, a known inhibitor of dihydrofolate reductase (DHFR), suggests its potential as a research tool or a lead compound in drug discovery.

The development of new drugs is a complex process, and the identification of promising lead compounds is a critical initial step. nih.gov The structural modification of existing drugs is a common strategy to discover new therapeutic agents. For instance, novel derivatives of trimethoprim have been synthesized and investigated for their potential anticancer properties. biomedpharmajournal.org The core structure of trimethoprim, a 2,4-diaminopyrimidine (B92962) moiety linked to a substituted benzyl (B1604629) ring, is crucial for its binding to the active site of DHFR. The replacement of the methoxy (B1213986) group at the para position of the benzyl ring with an ethoxy group in 4-Desmethoxy-4-ethoxy trimethoprim could alter its binding affinity and selectivity for DHFR from different species.

Further research could focus on:

Evaluating its inhibitory activity against DHFR from various bacterial, parasitic, and human sources to determine its potency and selectivity.

Utilizing it as a scaffold for the synthesis of new analogues with improved pharmacological properties. The exploration of different substituents on the pyrimidine (B1678525) and phenyl rings could lead to the discovery of compounds with enhanced activity or novel therapeutic applications. mdpi.com

Investigating its potential as an anticancer agent , following the precedent of other trimethoprim analogues that have shown promising results in this area. biomedpharmajournal.orgmdpi.com

The table below provides a summary of key information regarding 4-Desmethoxy-4-ethoxy trimethoprim.

| Identifier | Name | Chemical Formula | Primary Significance |

| UNII-29X0GX73RM ontosight.ai | 4-Desmethoxy-4-ethoxy trimethoprim ontosight.ai | C15H20N4O3 | Impurity in trimethoprim synthesis ontosight.ai |

| CAS 78025-68-0 | 5-(4-Ethoxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine | Potential DHFR inhibitor |

Investigation of its Environmental Fate and Transformation in Biological Systems

The widespread use of antibiotics like trimethoprim has led to their detection as micropollutants in various environmental compartments, including wastewater. nih.govresearchgate.net Understanding the environmental fate and transformation of trimethoprim and its derivatives is crucial for assessing their potential ecological impact.

Studies on trimethoprim have shown that it can undergo biotransformation in wastewater treatment plants, leading to the formation of various transformation products (TPs). nih.govresearchgate.net One of the identified TPs of trimethoprim is 4-desmethyl-trimethoprim, which results from the demethylation of the parent compound. nih.gov This process highlights the potential for similar transformations to occur with 4-Desmethoxy-4-ethoxy trimethoprim.

Future research in this area should include:

Studies on the biodegradation of 4-Desmethoxy-4-ethoxy trimethoprim in different environmental matrices, such as activated sludge, soil, and surface water. nih.govresearchgate.net

Identification and characterization of its transformation products using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). ontosight.ai Research has identified numerous transformation products for trimethoprim under various conditions. diva-portal.orgresearchgate.net

Assessment of the ecotoxicity of the parent compound and its TPs to understand their potential risks to aquatic and terrestrial organisms.

The photodegradation of trimethoprim in sunlit waters has also been a subject of investigation, with studies showing that it degrades slowly under natural solar illumination. nih.govnih.gov Similar studies on 4-Desmethoxy-4-ethoxy trimethoprim would provide valuable insights into its persistence in the environment.

Novel Approaches for Modulating Folate Metabolism through Analogue Design

Trimethoprim's mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. nih.gov This inhibition disrupts the synthesis of tetrahydrofolic acid, a vital cofactor for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth. enghusen.dknih.govnih.gov

The design of analogues of known DHFR inhibitors like trimethoprim offers a promising strategy for developing new therapeutic agents that can modulate folate metabolism. The structural modification of the trimethoprim scaffold can lead to compounds with altered selectivity and potency.

Key research avenues include:

Rational design of 4-Desmethoxy-4-ethoxy trimethoprim analogues based on the structural information of the DHFR active site. This can involve modifying the substituents on the pyrimidine and phenyl rings to enhance binding affinity and selectivity.

Synthesis and biological evaluation of these new analogues to assess their inhibitory activity against DHFR and their effects on folate metabolism in various cell lines.

Exploration of these analogues for applications beyond antibacterial therapy , such as in cancer chemotherapy, where targeting folate metabolism is a well-established strategy. mdpi.com

Interdisciplinary Research Integrating Synthetic Chemistry, Structural Biology, and Computational Modeling for Antifolate Development

The development of novel antifolate agents requires a multidisciplinary approach that integrates synthetic chemistry, structural biology, and computational modeling.

Synthetic chemistry plays a crucial role in the preparation of trimethoprim and its analogues, including 4-Desmethoxy-4-ethoxy trimethoprim. The ability to synthesize a diverse library of compounds is essential for structure-activity relationship (SAR) studies.

Structural biology , particularly X-ray crystallography and NMR spectroscopy, can provide detailed three-dimensional structures of DHFR in complex with inhibitors. This information is invaluable for understanding the molecular basis of inhibitor binding and for guiding the rational design of new analogues.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes and affinities of new compounds to the DHFR active site. biorxiv.org These in-silico methods can help prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

By combining these disciplines, researchers can adopt a more targeted and efficient approach to the development of new antifolate drugs with improved efficacy and reduced side effects. This integrated strategy has the potential to address the growing challenge of antimicrobial resistance and to provide new therapeutic options for a range of diseases.

Q & A

Basic: What synthetic and analytical methods are recommended for preparing and characterizing 4-Desmethoxy-4-ethoxy trimethoprim?

To synthesize derivatives like 4-Desmethoxy-4-ethoxy trimethoprim, researchers often employ Schiff base reactions with modifications to the parent trimethoprim structure. Key steps include optimizing reaction conditions (e.g., solvent, temperature, and molar ratios) and using catalysts to improve yield. Characterization requires multi-spectroscopic techniques:

- NMR for structural elucidation of substituents.

- IR spectroscopy to confirm functional groups (e.g., ethoxy or desmethoxy moieties).

- Mass spectrometry for molecular weight validation.

- Thermogravimetric analysis (TGA) to assess thermal stability .

- SEM imaging (e.g., for crystal habit analysis, as shown in trimethoprim-mandelic acid co-crystals) .

Basic: What in vitro assays are suitable for evaluating cytotoxic effects of 4-Desmethoxy-4-ethoxy trimethoprim?

Standard protocols include:

- MTT assay for cell viability (e.g., using human renal or hepatic cell lines).

- Comet assay to detect DNA damage (genotoxicity).

- Hemolysis assays to assess hematotoxicity.

Dose-response curves and IC50 calculations should be performed, with positive controls (e.g., trimethoprim-maleic acid conjugates) for comparative analysis .

Advanced: How does 4-Desmethoxy-4-ethoxy trimethoprim’s mechanism differ from trimethoprim in bacterial folate metabolism?

While trimethoprim inhibits dihydrofolate reductase (DHFR), structural modifications in 4-Desmethoxy-4-ethoxy trimethoprim may alter binding affinity or induce secondary metabolite accumulation. Network analysis of E. coli K12 datasets suggests "two-hit" synergy, where dual inhibition of folate pathway enzymes (e.g., DHFR and thymidylate synthase) could enhance efficacy. Validate via:

- Metabolite profiling (LC-MS) to identify accumulated intermediates.

- Gene knockout studies to map synthetic lethality .

Advanced: How can environmental persistence of 4-Desmethoxy-4-ethoxy trimethoprim be studied experimentally?

- Photo-Fenton degradation : Optimize parameters like pH (3.0–5.0), H2O2 dosage (5–20 mM), and UV intensity. Central composite designs can model nonlinear interactions between variables .

- Adsorption studies : Use activated carbon materials with high carbon-oxygen surface functionalities. Linear regression analysis correlates adsorption capacity with contaminant properties (e.g., logP) .

Advanced: How should researchers address contradictory data on bacterial resistance to 4-Desmethoxy-4-ethoxy trimethoprim?

Resistance inconsistencies may arise from clonal stability or co-selection of resistance genes. Mitigation strategies:

- Phenotype-genotype correlation : Screen E. coli isolates for trimethoprim resistance genes (e.g., dfrA1) and assess cross-resistance to ampicillin or fluoroquinolones.

- Longitudinal cohort studies : Track resistance trends pre/post-intervention, as done in Swedish trimethoprim usage trials .

Basic: What analytical standards ensure purity of 4-Desmethoxy-4-ethoxy trimethoprim in pharmaceutical research?

Follow pharmacopeial guidelines (e.g., USP, EP):

- Potentiometric titration for assay precision (replaces subjective colorimetric endpoints).

- HPLC-UV with C18 columns and mobile phases optimized for trimethoprim analogs.

- Reference standards (e.g., Dapoxetine Hydrochloride protocols) for calibration .

Advanced: What strategies enhance synergistic interactions of 4-Desmethoxy-4-ethoxy trimethoprim with other antimicrobials?

- High-throughput screening : Pair with sulfonamides or β-lactams in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.

- Chemical-genetic profiling : Use Saccharomyces cerevisiae or E. coli knockout libraries to identify synthetic lethal gene pairs .

Basic: What safety protocols are critical when handling 4-Desmethoxy-4-ethoxy trimethoprim?

- Engineering controls : Use fume hoods with HEPA filters and closed systems to minimize aerosol exposure.

- PPE : Nitrile gloves, safety goggles, and N95 respirators for powder handling.

- Waste disposal : Segregate chemically contaminated waste for professional treatment .

Advanced: How do structural modifications influence 4-Desmethoxy-4-ethoxy trimethoprim’s adsorption onto carbon-based materials?

The ethoxy group enhances hydrophobicity, increasing affinity for activated carbon. Key factors:

- Surface functionality : Carbon-oxygen groups (e.g., carboxyl) improve adsorption via hydrogen bonding.

- pH-dependent ionization : Conduct zeta potential measurements to optimize electrostatic interactions .

Advanced: What challenges arise in high-throughput screening of 4-Desmethoxy-4-ethoxy trimethoprim derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.